molecular formula C20H13ClFN3O B4987681 2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone

2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone

Cat. No. B4987681
M. Wt: 365.8 g/mol
InChI Key: JKHQOZHCZZTFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone is a chemical compound that has shown great potential in scientific research. It is a phthalazinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone is not fully understood. However, it is believed to work through various pathways such as the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to inhibit the activity of certain enzymes such as topoisomerase II and cyclooxygenase-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. Furthermore, it has been shown to inhibit the growth of certain fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone in lab experiments is its potential as a therapeutic agent. It has shown promising results in various preclinical studies and has the potential to be developed into a drug for the treatment of cancer, inflammation, and fungal infections. However, one of the limitations of using this compound is its toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research and development of 2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of how the compound works and may lead to the development of more effective derivatives. Another direction is to optimize the synthesis method and improve the yield and purity of the compound. This will make it more feasible for large-scale production and may reduce the cost of development. Furthermore, future studies may focus on the development of drug delivery systems that can improve the bioavailability and reduce the toxicity of the compound.

Synthesis Methods

2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone can be synthesized through various methods. One of the most common methods is the reaction of 2-amino-5-chlorobenzonitrile with 4-fluorobenzaldehyde in the presence of a base and a catalyst. Another method involves the reaction of 2-(2-amino-5-chlorophenyl)acetic acid with 4-fluorobenzaldehyde in the presence of a dehydrating agent. The purity and yield of the synthesized compound can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been tested against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models. Furthermore, it has been tested for its potential as an antifungal agent and has shown activity against various fungal strains.

properties

IUPAC Name

2-(2-amino-5-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O/c21-13-7-10-17(23)18(11-13)25-20(26)16-4-2-1-3-15(16)19(24-25)12-5-8-14(22)9-6-12/h1-11H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHQOZHCZZTFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=C(C=CC(=C3)Cl)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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